N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline is a complex organic compound that features a cyano group, a thiazole ring, a fluoro-substituted aniline, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via cyanoacetylation, where an amine reacts with cyanoacetic acid or its derivatives.
Coupling with Fluoro-Nitroaniline: The final step involves coupling the thiazole derivative with 4-fluoro-3-nitroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, such as using a strong base or a nucleophilic catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst, or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be facilitated by bases like sodium hydride (NaH) or catalysts like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-cyano-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline
- N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-chloro-3-nitroaniline
- N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-aminobenzene
Uniqueness
N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline is unique due to the specific combination of functional groups it possesses. The presence of both a cyano and nitro group, along with a fluoro-substituted aniline and a thiazole ring, provides a distinct set of chemical properties and reactivity patterns that can be exploited in various applications.
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O2S/c1-2-13-16-9(7-21-13)6-17(8-15)10-3-4-11(14)12(5-10)18(19)20/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDFSASJYZSBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.